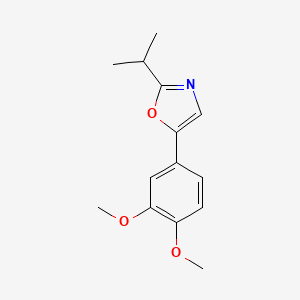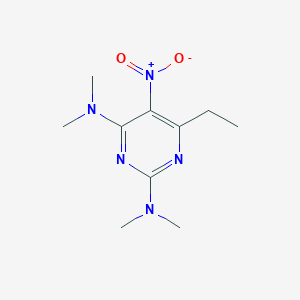
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes ethyl, methyl, and nitro groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring. Common synthetic routes include:
Condensation Reactions: Starting with ethyl acetoacetate and urea, followed by nitration to introduce the nitro group.
Alkylation: Introduction of ethyl and methyl groups through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides and strong bases like sodium hydride.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The ethyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Similar in structure but lacks the pyrimidine ring and nitro group.
N,N,N’,N’-Tetramethyl-1,2-diaminoethane: Another related compound with similar alkyl groups but different core structure.
Uniqueness
6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine is unique due to the combination of its pyrimidine ring, nitro group, and multiple alkyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
94320-76-0 |
|---|---|
Fórmula molecular |
C10H17N5O2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
6-ethyl-2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H17N5O2/c1-6-7-8(15(16)17)9(13(2)3)12-10(11-7)14(4)5/h6H2,1-5H3 |
Clave InChI |
LRGUWXJZULCDFL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)N(C)C)N(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


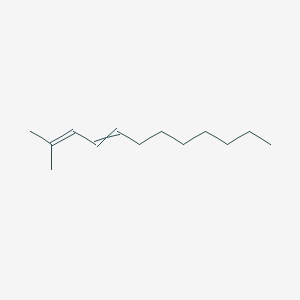
![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
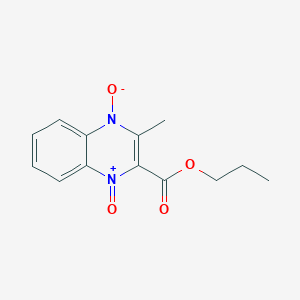
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
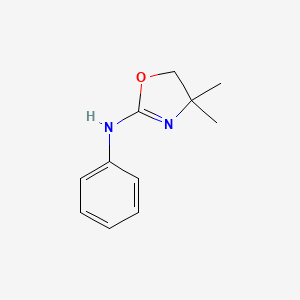
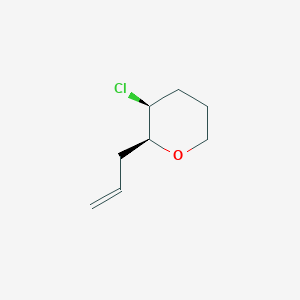
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
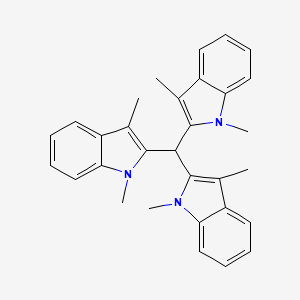
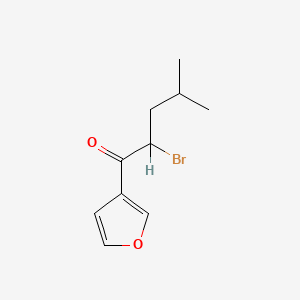
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
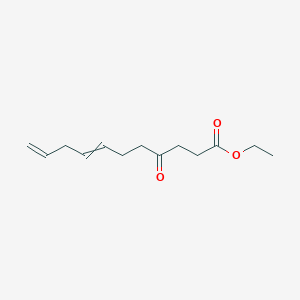
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
